molecular formula C7H14ClNO2 B2737619 2-Amino-2-cyclobutylpropanoic acid hydrochloride CAS No. 1864073-16-4

2-Amino-2-cyclobutylpropanoic acid hydrochloride

Cat. No.: B2737619
CAS No.: 1864073-16-4
M. Wt: 179.64
InChI Key: GLXWBDARWALRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-cyclobutylpropanoic acid hydrochloride is a chemical compound with the molecular weight of 179.65 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2.ClH/c8-6(7(9)10)4-5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .

Scientific Research Applications

Peptidomimetics and Drug Design

Research into peptidotriazoles and other peptide derivatives highlights the ongoing interest in modifying peptide backbones to improve their stability, bioavailability, and efficacy. For example, the study by Tornøe, Christensen, and Meldal (2002) discusses the synthesis of peptidotriazoles through copper(I)-catalyzed 1,3-dipolar cycloadditions, showcasing the potential of such modifications in drug design and development (Tornøe, Christensen, & Meldal, 2002).

Hydrogel and Organogel Formation

The exploration of cyclopeptides and their derivatives for creating hydrogels and organogels indicates the chemical's application in material science. For instance, Xie, Zhang, Ye, and Feng (2009) synthesized cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, exploring their gelation abilities in various solvents, which could have implications for biomedical applications such as drug delivery systems (Xie, Zhang, Ye, & Feng, 2009).

Synthesis of Amino Acids and Derivatives

The synthesis of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, as discussed by Davies et al. (2013), is relevant for the production of non-standard amino acids, which could be utilized in the synthesis of biologically active compounds and pharmaceuticals (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).

Anion Binding Properties

The study on cyclic hexapeptides by Kubik and Goddard (2002) that focus on anion binding properties in aqueous solutions could have implications for designing new receptors or sensors for detecting specific anions in environmental or biological samples (Kubik & Goddard, 2002).

Molecular Machines

Research by Biagini et al. (2020) into the aminolysis of specific propanoic anhydrides for the controlled release of chemical fuel demonstrates the application of similar compounds in powering molecular machines, highlighting the intersection of organic chemistry and nanotechnology (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-amino-2-cyclobutylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(8,6(9)10)5-3-2-4-5;/h5H,2-4,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXWBDARWALRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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